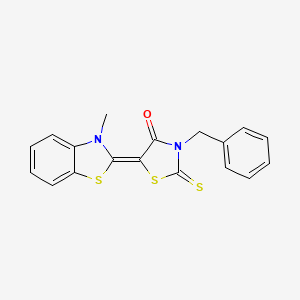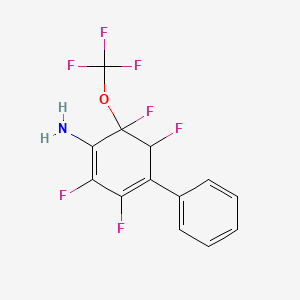
2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1,3-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1,3-dien-1-amine is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1,3-dien-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the use of octafluorotoluene as a starting reagent . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1,3-dien-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated phenols, while reduction may produce fluorinated amines.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1-3-dien-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1-3-dien-1-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluorine atoms and trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: An organofluorine compound used as a building block in organic synthesis.
Tetrafluoroterephthalic acid: Used as an intermediate in the production of high-performance polymers.
Uniqueness
2,3,5,6-Tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1-3-dien-1-amine is unique due to its specific combination of fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C13H8F7NO |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-phenyl-6-(trifluoromethoxy)cyclohexa-1,3-dien-1-amine |
InChI |
InChI=1S/C13H8F7NO/c14-8-7(6-4-2-1-3-5-6)10(16)12(17,11(21)9(8)15)22-13(18,19)20/h1-5,10H,21H2 |
InChI Key |
ZVNWCAOWGAMJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(C2F)(OC(F)(F)F)F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxy-3-methoxybenzyl)amino]benzonitrile](/img/structure/B14859233.png)
![(R)-N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14859242.png)
![N-[4-(1-Amino-2,2,2-trifluoro-ethyl)-phenyl]-N-dodecyl-acetamide](/img/structure/B14859261.png)
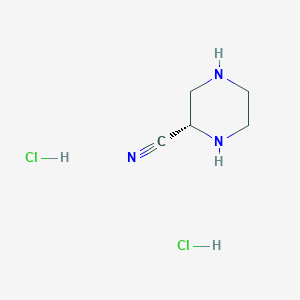
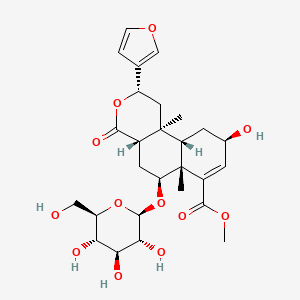


![(10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14859296.png)
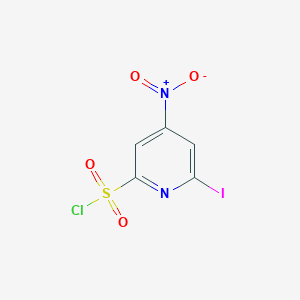
![[2-Cyano-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14859306.png)

![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B14859317.png)
